5-Methoxyflavone
Overview
Description
5-methoxy-2-phenylchromen-4-one: . It is a low molecular weight compound associated with a wide variety of biological activities.
Mechanism of Action
Target of Action
5-Methoxyflavone, a member of the flavonoid family, has been found to interact with several targets. It has been shown to inhibit DNA polymerase-beta and act as a neuroprotective agent against beta-amyloid toxicity . It also interacts with the ionotropic GABA A receptors, which are known to mediate central nervous system (CNS) depressant effects . In the context of influenza A virus (IAV) infection, this compound has been found to increase the expression of radical S-adenosyl methionine domain containing 2 (RSAD2) and suppress endosomal acidification .
Mode of Action
This compound interacts with its targets to bring about changes at the molecular level. For instance, it inhibits the activity of DNA polymerase-beta, an enzyme involved in DNA replication and repair . It also acts on the ionotropic GABA A receptors, potentially leading to CNS depressant effects . In the case of IAV infection, this compound increases the expression of RSAD2, a protein with antiviral properties, and suppresses endosomal acidification, a process crucial for viral entry into host cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to activate AMP-activated protein kinase (AMPK)α, which in turn inhibits NF-κB and P38 MAPK signaling pathways . These pathways are involved in the regulation of inflammation and immune responses. By inhibiting these pathways, this compound can attenuate inflammation and lung injury caused by IAV . It also suppresses the NOX4/TLR4 axis, which is involved in the production of reactive oxygen species and the activation of inflammatory responses .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in rats. After oral administration, the concentrations of methoxyflavones quickly reached their maximum within 1 to 2 hours, and then were gradually excreted with half-lives of 3 to 6 hours . The oral bioavailability of methoxyflavones was found to be low, ranging from 1 to 4% .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to reduce the expression of pro-inflammatory mediators such as IL-6, TNF-α, MCP-1, and IL-8 in BEAS-2B cells . It also inhibits the activation of downstream signaling molecules like P-IKBα, P-P65, and P-P38 . In a mouse model of LPS-induced acute lung injury (ALI), this compound administration ameliorated lung pathological changes, reduced the lung index, and decreased epithelial cell apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of IAV infection, the presence of the virus and the resulting inflammatory environment can affect the action of this compound . Similarly, in the case of LPS-induced ALI, the presence of LPS and the resulting inflammatory response can influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
5-Methoxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with AMP-activated protein kinase (AMPK)α in influenza A virus-infected A549 cells . The nature of these interactions often involves the activation or inhibition of these biomolecules, thereby influencing biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to significantly improve the survival of mice with lethal influenza A virus infection and ameliorate virus-mediated lung edema, lung histological changes, and inflammatory cell lung recruitment . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to have antiviral activity against influenza A virus, which was probably associated with increased expression of radical S-adenosyl methionine domain containing 2 (RSAD2) and suppression of endosomal acidification . It also prevents the activation of P-IKBα, P-P65, and P-P38 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. For instance, it has been found to significantly improve the survival of mice with lethal influenza A virus infection . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to trigger the activation of AMP-activated protein kinase (AMPK)α in influenza A virus-infected A549 cells . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-phenylchromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxyacetophenone and benzaldehyde derivatives, which undergo cyclization in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of 5-methoxy-2-phenylchromen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-methoxy-2-phenylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: 5-methoxy-2-phenylchromen-4-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent. It has shown promise in protecting cells from oxidative stress and reducing inflammation .
Medicine: The compound’s anticancer properties are of particular interest in medical research. Studies have shown that it can inhibit the growth of certain cancer cells, making it a potential candidate for anticancer drug development .
Industry: In the industrial sector, 5-methoxy-2-phenylchromen-4-one is used in the formulation of cosmetics and skincare products due to its antioxidant properties. It helps in improving skin texture and reducing signs of aging .
Comparison with Similar Compounds
5-hydroxy-2-phenylchromen-4-one: This compound has a hydroxyl group instead of a methoxy group at the 5-position.
7-hydroxy-5-methoxy-2-phenylchromen-4-one: This compound has an additional hydroxyl group at the 7-position, which can influence its chemical reactivity and biological properties.
5,7-dimethoxy-2-phenylchromen-4-one: This compound has methoxy groups at both the 5 and 7 positions, potentially enhancing its antioxidant activity.
Uniqueness: 5-methoxy-2-phenylchromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activities. The presence of the methoxy group at the 5-position contributes to its distinct pharmacological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQSPUXANRGDAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194917 | |
Record name | 5-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42079-78-7 | |
Record name | 5-Methoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42079-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-phenyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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